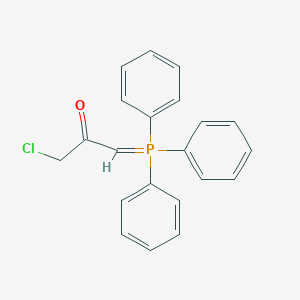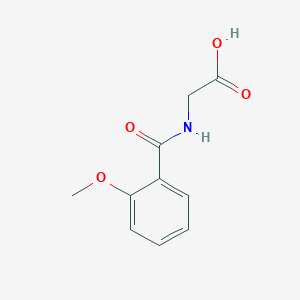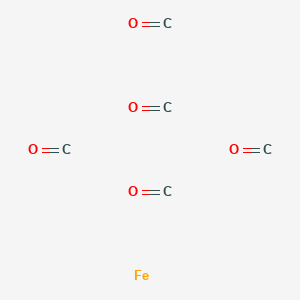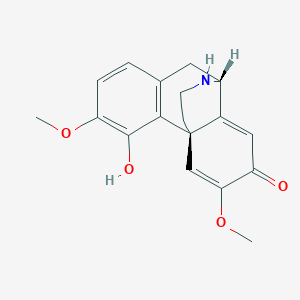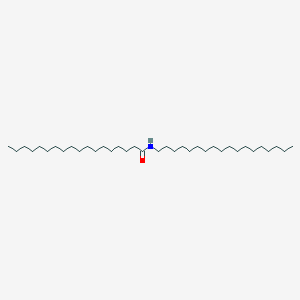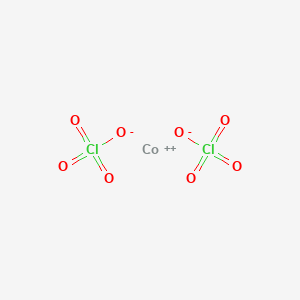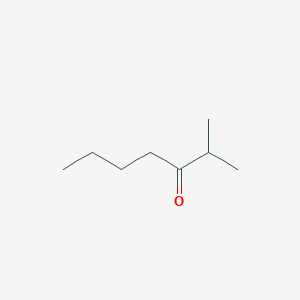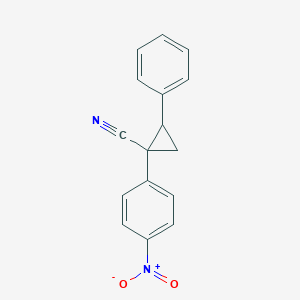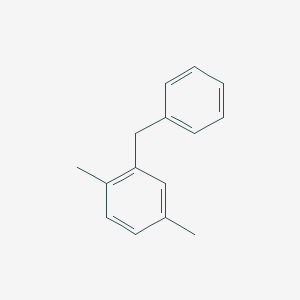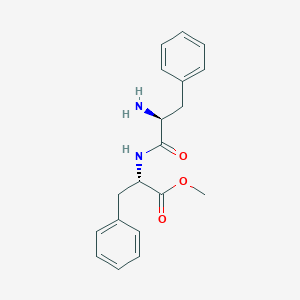![molecular formula C22H28O7 B077748 (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol CAS No. 10569-14-9](/img/structure/B77748.png)
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol is a complex organic compound characterized by its multiple methoxy groups and a tetrahydrofuran ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques like chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry
In industry, these compounds can be used in the development of new materials, pharmaceuticals, or agrochemicals.
作用機序
The mechanism of action of (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
10569-14-9 |
|---|---|
分子式 |
C22H28O7 |
分子量 |
404.5 g/mol |
IUPAC名 |
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C22H28O7/c1-25-17-7-5-14(9-19(17)27-3)11-22(24)13-29-21(16(22)12-23)15-6-8-18(26-2)20(10-15)28-4/h5-10,16,21,23-24H,11-13H2,1-4H3/t16-,21+,22-/m1/s1 |
InChIキー |
GJVGHNITXNFRJK-URZJWIJPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C[C@]2(CO[C@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
SMILES |
COC1=C(C=C(C=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


